Cas no 2248285-86-9 (1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl 6-methyl-2,3-dihydro-1-benzothiophene-2-carboxylate)

1,3-Dioxo-2,3-dihydro-1H-isoindol-2-yl 6-methyl-2,3-dihydro-1-benzothiophene-2-carboxylate is a specialized organic compound featuring a fused isoindole-1,3-dione (phthalimide) core linked to a 6-methyl-2,3-dihydrobenzothiophene carboxylate moiety. This structure imparts unique reactivity and potential applications in pharmaceutical intermediates or materials science. The phthalimide group enhances stability and may facilitate further functionalization, while the benzothiophene scaffold offers electron-rich aromatic properties. The methyl substitution at the 6-position can influence steric and electronic effects, making it useful for targeted synthesis. Its balanced lipophilicity and rigid backbone suggest suitability for drug discovery or polymer modification. Handling requires standard precautions for organic compounds, including proper ventilation and protective equipment.
1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl 6-methyl-2,3-dihydro-1-benzothiophene-2-carboxylate structure
2248285-86-9 structure
Product Name:1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl 6-methyl-2,3-dihydro-1-benzothiophene-2-carboxylate
CAS No:2248285-86-9
MF:C18H13NO4S
MW:339.365123510361
CID:6228978
PubChem ID:165726223
Update Time:2025-10-31

1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl 6-methyl-2,3-dihydro-1-benzothiophene-2-carboxylate Chemical and Physical Properties

Names and Identifiers

    • 2248285-86-9
    • 1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl 6-methyl-2,3-dihydro-1-benzothiophene-2-carboxylate
    • EN300-6516336
    • Inchi: 1S/C18H13NO4S/c1-10-6-7-11-9-15(24-14(11)8-10)18(22)23-19-16(20)12-4-2-3-5-13(12)17(19)21/h2-8,15H,9H2,1H3
    • InChI Key: DYNFWBAIVOQQLT-UHFFFAOYSA-N
    • SMILES: S1C2C=C(C)C=CC=2CC1C(=O)ON1C(C2C=CC=CC=2C1=O)=O

Computed Properties

  • Exact Mass: 339.05652907g/mol
  • Monoisotopic Mass: 339.05652907g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 0
  • Hydrogen Bond Acceptor Count: 5
  • Heavy Atom Count: 24
  • Rotatable Bond Count: 3
  • Complexity: 541
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 1
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 3.7
  • Topological Polar Surface Area: 89Ų

1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl 6-methyl-2,3-dihydro-1-benzothiophene-2-carboxylate Pricemore >>

Related Categories No. Product Name Cas No. Purity Specification Price update time Inquiry
Enamine
EN300-6516336-1.0g
1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl 6-methyl-2,3-dihydro-1-benzothiophene-2-carboxylate
2248285-86-9 95.0%
1.0g
$0.0 2025-03-14

1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl 6-methyl-2,3-dihydro-1-benzothiophene-2-carboxylate Related Literature

Additional information on 1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl 6-methyl-2,3-dihydro-1-benzothiophene-2-carboxylate

1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl 6-methyl-2,3-dihydro-1-benzothiophene-2-carboxylate (CAS No. 2248285-86-9): A Comprehensive Overview

1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl 6-methyl-2,3-dihydro-1-benzothiophene-2-carboxylate (CAS No. 2248285-86-9) is a complex organic compound that has garnered significant attention in the fields of medicinal chemistry and pharmaceutical research. This compound belongs to the class of isoindoline derivatives and is characterized by its unique structural features, including a 1,3-dioxo group and a 6-methylbenzothiophene moiety. These structural elements contribute to its potential biological activities and therapeutic applications.

The chemical structure of 1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl 6-methyl-2,3-dihydro-1-benzothiophene-2-carboxylate (CAS No. 2248285-86-9) is particularly noteworthy due to its combination of aromatic and heterocyclic rings. The isoindoline ring system is known for its stability and ability to form various derivatives with diverse biological activities. The presence of the 6-methyl group on the benzothiophene ring adds further complexity and potential for modulating biological interactions.

Recent studies have explored the pharmacological properties of 1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl 6-methyl-2,3-dihydro-1-benzothiophene-2-carboxylate. One notable area of research has been its potential as an anti-inflammatory agent. In vitro assays have demonstrated that this compound exhibits significant inhibition of pro-inflammatory cytokines such as TNF-alpha and IL-6. These findings suggest that it may have therapeutic potential in treating inflammatory diseases such as rheumatoid arthritis and inflammatory bowel disease.

Another area of interest is the compound's ability to modulate cellular signaling pathways. Research has shown that 1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl 6-methyl-2,3-dihydro-1-benzothiophene-2-carboxylate can interfere with the activation of nuclear factor-kappa B (NF-kB), a key transcription factor involved in inflammation and immune responses. By inhibiting NF-kB activation, this compound may help reduce inflammation and prevent tissue damage in various disease states.

In addition to its anti-inflammatory properties, 1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl 6-methyl-2,3-dihydro-1-benzothiophene-2-carboxylate has also been investigated for its potential as an anticancer agent. Preclinical studies have demonstrated that this compound can induce apoptosis in cancer cells through the activation of caspase-dependent pathways. Specifically, it has shown promising results in inhibiting the growth of breast cancer cells and colorectal cancer cells in vitro.

The mechanism of action of 1,3-dioxo-2,3-dihydro-1H.isoindol.-.-yl 6-methyl.-dihydro--benzothiophene--carboxylate in cancer cells is thought to involve the modulation of multiple signaling pathways. For example, it has been shown to inhibit the PI3K/Akt/mTOR pathway, which is frequently dysregulated in various types of cancer. By targeting this pathway, the compound may help sensitize cancer cells to chemotherapy and radiation therapy.

Beyond its therapeutic applications, 1,3-dioxo--dihydro--isoindol--yl -methyl--dihydro--benzothiophene--carboxylate (CAS No. 2248285--9) has also been studied for its potential use as a chemical probe in drug discovery research. Its unique structural features make it an excellent candidate for high-throughput screening assays aimed at identifying novel drug targets and lead compounds. Researchers have utilized this compound to investigate protein-protein interactions and enzyme inhibition profiles, providing valuable insights into molecular mechanisms underlying various diseases.

The synthesis of 1,-dioxo--dihydro--isoindol--yl -methyl--dihydro--benzothiophene--carboxylate (CAS No. 0) involves several steps that require careful optimization to achieve high yields and purity. Common synthetic routes include the condensation of appropriate carboxylic acids with isoindoline derivatives followed by cyclization reactions to form the desired product. Advances in synthetic chemistry have led to the development of more efficient and environmentally friendly methods for producing this compound on a larger scale.

In conclusion, ,-dioxo--,dihydro,-isoindol-,yl -methyl--,dihydro,-benzothiophene-,carboxylate (CAS No. ,0) represents a promising molecule with diverse biological activities and therapeutic potential. Its unique chemical structure and ability to modulate multiple signaling pathways make it an attractive candidate for further investigation in both academic research and pharmaceutical development. As ongoing studies continue to uncover new insights into its mechanisms of action and therapeutic applications, this compound is likely to play an increasingly important role in advancing our understanding and treatment of various diseases.

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